molecular formula C20H21ClN2O3S B14966935 3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B14966935
M. Wt: 404.9 g/mol
InChI Key: RKOKCHLFICXBAQ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable diamine and a sulfonium salt can lead to the formation of the desired benzoxadiazocine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the benzoxadiazocine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-2-methoxyphenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is unique due to its benzoxadiazocine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

10-(5-chloro-2-methoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C20H21ClN2O3S/c1-4-25-17-7-5-6-13-14-11-20(2,26-18(13)17)23(19(27)22-14)15-10-12(21)8-9-16(15)24-3/h5-10,14H,4,11H2,1-3H3,(H,22,27)

InChI Key

RKOKCHLFICXBAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=C(C=CC(=C4)Cl)OC)C

Origin of Product

United States

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